Carbuterol Hemisulfate Salt
Description
Properties
Molecular Formula |
C₁₃H₂₂ClN₃O₃ · 1/2 H₂SO₄ |
|---|---|
Molecular Weight |
316.36 |
Synonyms |
N-[5-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea Hemisulfate; Bronsecur; Carbuterol Hemisulfate Pirem; SKF 40383 Hemisulfate; SKF 40383A Hemisulfate; |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization Strategies
Methodologies for the Preparation of Carbuterol (B194876) Hemisulfate Salt
Established Synthetic Routes and Reaction Mechanisms
A probable synthetic route involves the following key steps:
Bromination of the starting ketone: The synthesis would likely begin with a protected derivative of 4-hydroxy-3-ureidoacetophenone. The α-carbon of the ketone is brominated to form an α-bromoacetophenone. This reaction is typically achieved using bromine in a suitable solvent like acetic acid or with a brominating agent such as N-bromosuccinimide (NBS).
Amination: The resulting α-bromoacetophenone is then reacted with tert-butylamine (B42293). This is a nucleophilic substitution reaction where the amine displaces the bromide, forming an α-amino ketone intermediate. This step is crucial as it introduces the tert-butylamino side chain characteristic of Carbuterol.
Reduction of the ketone: The carbonyl group of the α-amino ketone is subsequently reduced to a hydroxyl group to form the phenylethanolamine backbone. This reduction is typically carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemistry of the resulting alcohol.
Deprotection (if necessary): If protecting groups were used for the phenolic hydroxyl or the urea (B33335) moiety during the synthesis, a final deprotection step would be required.
Formation of the Hemisulfate Salt: The free base of Carbuterol is then converted to its hemisulfate salt by reacting it with a stoichiometric amount of sulfuric acid (one mole of sulfuric acid per two moles of Carbuterol) in a suitable solvent, such as ethanol (B145695) or isopropanol. The salt then precipitates out of the solution and can be isolated by filtration.
The reaction mechanism for the key amination step involves the nucleophilic attack of the tert-butylamine on the electrophilic α-carbon of the brominated ketone. The subsequent reduction of the ketone with a hydride reagent like sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
Development of Novel and Efficient Synthetic Pathways
While the classical synthetic route is robust, research into novel and more efficient synthetic pathways for phenylethanolamine derivatives is ongoing. These efforts are often focused on improving yield, reducing the number of steps, employing greener reagents, and achieving better stereocontrol.
One potential area for developing a novel pathway for Carbuterol could involve the use of a key intermediate such as 5-(1-hydroxy-2-(tert-butylamino)ethyl)salicylaldehyde. This aldehyde could then be converted to the urea functionality in the final steps. Another approach could involve the reaction of a suitably protected 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxyphenyl isocyanate with ammonia (B1221849) or a protected ammonia equivalent to form the urea moiety.
Modern synthetic methodologies, such as catalytic asymmetric synthesis, could also be employed to directly obtain the desired enantiomer of Carbuterol, thus avoiding the need for chiral resolution in later stages.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of Carbuterol Hemisulfate Salt in an industrial setting. Key parameters for optimization in each step of the synthesis include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in the amination step, polar aprotic solvents may be preferred.
Temperature: Each reaction step will have an optimal temperature range to ensure a reasonable reaction rate while minimizing side reactions.
Catalyst: In some steps, such as the reduction, the use of a catalyst can improve efficiency and selectivity.
Stoichiometry of reactants: Adjusting the molar ratios of the reactants is crucial to drive the reaction to completion and minimize the formation of byproducts.
pH: For the salt formation step, precise control of pH is necessary to ensure the formation of the desired hemisulfate salt.
Systematic studies, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional space of reaction parameters and identify the optimal conditions for each step of the synthesis.
Synthesis of Carbuterol Analogues and Mechanistic Probes
The synthesis of analogues and mechanistic probes of Carbuterol is essential for understanding its structure-activity relationship (SAR) and for probing its interaction with the β2-adrenergic receptor.
Rational Design Principles for Structural Modifications
The rational design of Carbuterol analogues is guided by the well-established SAR for β2-adrenergic receptor agonists. Key structural features of Carbuterol that can be modified include:
The Urea Moiety: The urea group at the 3-position of the phenyl ring is a key feature of Carbuterol. Analogues can be synthesized with modifications to this group, such as replacing it with other hydrogen-bonding capable groups like sulfonamides or amides, to explore their impact on receptor binding and activation.
The Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is crucial for activity. Analogues with this group shifted or replaced can help to elucidate its role in receptor interaction.
The Ethanolamine (B43304) Side Chain: The length and substitution of the ethanolamine side chain can be varied. For instance, the tert-butyl group on the amine is known to confer β2-selectivity. Analogues with different N-alkyl substituents can be synthesized to modulate this selectivity.
The Phenyl Ring: Substitution patterns on the phenyl ring can be altered to investigate the electronic and steric requirements for optimal receptor binding.
Computational modeling and molecular docking studies can be used to predict the binding of designed analogues to the β2-adrenergic receptor, thus guiding the synthetic efforts towards compounds with desired properties.
Enantioselective Synthetic Approaches for Stereoisomers
Carbuterol possesses a chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. It is well-established that the biological activity of β2-agonists resides primarily in one enantiomer, typically the (R)-enantiomer. Therefore, the enantioselective synthesis of Carbuterol stereoisomers is of significant importance.
Two main strategies can be employed for the synthesis of enantiomerically pure Carbuterol:
Chiral Resolution: This approach involves the synthesis of the racemic mixture of Carbuterol, followed by the separation of the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers, having different physical properties, can then be separated by crystallization. Once separated, the desired enantiomer of Carbuterol can be liberated from the salt.
Asymmetric Synthesis: This strategy aims to directly synthesize the desired enantiomer. This can be accomplished through several methods:
Enantioselective Reduction: The reduction of the prochiral α-amino ketone intermediate can be carried out using a chiral reducing agent or a catalyst, which will preferentially produce one enantiomer of the corresponding alcohol.
Use of a Chiral Pool: The synthesis can start from a readily available chiral starting material that already contains the desired stereocenter.
The development of efficient and scalable enantioselective synthetic routes is a key focus in the production of modern chiral drugs like Carbuterol.
Preparation of Labeled Carbuterol Derivatives for Research
The synthesis of labeled carbuterol derivatives is essential for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative bioassays. Isotopic labeling, which involves the incorporation of isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or tritium (B154650) (³H), allows for the tracking and quantification of the molecule without altering its fundamental chemical properties.
Stable isotope-labeled derivatives, particularly deuterated ones, are widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) as internal standards to ensure accuracy and precision. The synthesis of such derivatives for compounds structurally similar to carbuterol, like mabuterol (B30384) and cimbuterol, provides a template for potential synthetic routes. For instance, D₉-Mabuterol has been synthesized with high isotopic abundance (98.5%) and purity. nih.gov The general strategy often involves using a deuterated reagent at a key synthetic step. A common approach for beta-2-agonists is the reaction of an appropriate bromo-acetophenone precursor with a deuterated amine, followed by reduction of the keto group. For example, the synthesis of D₉-clenbuterol involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D₉-tert-butylamine, followed by reduction with sodium borohydride (NaBH₄). researchgate.net This methodology could be adapted for carbuterol by starting with a suitably protected 5-(bromoacetyl)-2-hydroxy-phenylurea and reacting it with D₉-tert-butylamine.
Carbon-13 labeled compounds are also valuable, particularly for mechanistic studies and nuclear magnetic resonance (NMR) analysis. The synthesis of ¹³C-labeled clenbuterol (B1669167) has been achieved starting from acetanilide, with the key step being a Friedel–Crafts acylation using ¹³C-labeled acetyl chloride. researchgate.net This highlights a feasible strategy for introducing ¹³C into the carbuterol scaffold.
Radiolabeled compounds, such as those containing tritium (³H) or carbon-11 (B1219553) (¹¹C), are indispensable for in-vitro and in-vivo drug disposition studies and for positron emission tomography (PET) imaging, respectively. moravek.comnih.gov The synthesis of tritiated clenbuterol, for example, has been accomplished through the dehalogenation and reduction of a dibromo-precursor with tritium gas. researchgate.net For PET imaging agents, short-lived isotopes like ¹¹C are used. Methodologies for ¹¹C-labeling often involve the rapid methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate, or through ¹¹C-carbonylation reactions. nih.gov The choice of labeling position is critical to ensure that the label is not lost during metabolic processes. moravek.com
Table 1: Strategies for Isotopic Labeling of Carbuterol Analogues
| Isotope | Labeling Strategy | Precursor/Reagent Example | Research Application | Reference |
|---|---|---|---|---|
| Deuterium (D) | Reaction with deuterated amine followed by reduction | D₉-tert-butylamine | Internal standard for mass spectrometry | nih.govresearchgate.net |
| Carbon-13 (¹³C) | Friedel–Crafts acylation with labeled reagent | ¹³C-acetyl chloride | Mechanistic studies, NMR analysis | researchgate.netmdpi.com |
| Tritium (³H) | Catalytic reduction/dehalogenation with tritium gas | Dibrominated clenbuterol precursor | Metabolism and pharmacokinetic studies | researchgate.net |
| Carbon-11 (¹¹C) | Rapid methylation or carbonylation | [¹¹C]CO₂ or [¹¹C]CO | Positron Emission Tomography (PET) imaging | nih.gov |
Chemoinformatics and Computational Design in Synthetic Strategy
Chemoinformatics and computational design play a pivotal role in modern drug discovery and development, offering powerful tools to guide and optimize synthetic strategies for compounds like carbuterol. researchgate.netresearchgate.net These computer-aided drug design (CADD) approaches aim to reduce the time and cost associated with identifying and synthesizing promising new chemical entities by predicting their properties and interactions with biological targets. researchgate.netnih.gov
Ligand-Based and Structure-Based Design: The design of carbuterol derivatives can be approached using two main CADD strategies: ligand-based and structure-based design. nih.govnih.gov
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target receptor is unknown. It relies on analyzing a set of known active molecules to derive a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. researchgate.net For carbuterol and its analogues, a pharmacophore model would typically include a protonated amine, a hydroxyl group, and an aromatic ring, which are crucial for binding to the β₂-adrenergic receptor. Synthetic chemists can use this model to design novel derivatives that fit the required features, thereby prioritizing the synthesis of compounds with a higher probability of being active.
Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR. nih.gov This approach involves molecular docking, where virtual carbuterol derivatives are computationally placed into the receptor's binding site to predict their binding affinity and orientation. openmedicinalchemistryjournal.com This allows for the rational design of modifications to the carbuterol structure that could enhance binding interactions, improve selectivity, or alter pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By generating various molecular descriptors (which quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters) for a set of carbuterol analogues, a QSAR model can be built to predict the activity of yet-unsynthesized compounds. nih.gov This predictive capability is invaluable for guiding synthetic efforts toward molecules with optimized potency and for avoiding the synthesis of compounds predicted to have poor activity.
Virtual Screening: Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.com In the context of carbuterol, a virtual library of potential derivatives could be screened against the β₂-adrenergic receptor model. This process filters vast numbers of virtual molecules down to a manageable number of promising candidates for actual chemical synthesis and biological testing, significantly accelerating the discovery of novel leads. nih.gov
Table 2: Application of Computational Tools in Carbuterol Synthetic Design
| Computational Tool | Description | Application in Synthetic Strategy | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Identifies essential 3D structural features for biological activity from known active ligands. | Guides the design of new derivatives that retain key features for receptor binding. | researchgate.net |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to its target receptor. | Optimizes ligand-receptor interactions by suggesting specific structural modifications. | openmedicinalchemistryjournal.com |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Prioritizes the synthesis of compounds predicted to have high activity. | nih.gov |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits. | Identifies novel and diverse chemical scaffolds for synthetic exploration. | nih.govopenmedicinalchemistryjournal.com |
Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure
The comprehensive characterization of Carbuterol (B194876) Hemisulfate Salt, a urea (B33335) derivative of Salbutamol, is essential for confirming its identity, purity, and stability in research settings. Advanced analytical and spectroscopic techniques provide the necessary tools for unambiguous structural elucidation and the detection of trace-level impurities. These methods are foundational for ensuring the quality and reliability of the compound for scientific investigation.
Molecular and Cellular Pharmacological Investigations
Receptor Binding Kinetics and Thermodynamics
The interaction between a ligand and its receptor is a dynamic process characterized by specific kinetic and thermodynamic parameters. These factors govern the initiation, duration, and intensity of the pharmacological response.
Quantification of Ligand-Receptor Association and Dissociation Rates
The rates of association (k_on) and dissociation (k_off) are fundamental kinetic constants that define the binding of a ligand to its receptor. A high k_on value indicates a rapid formation of the ligand-receptor complex, while the k_off value determines the residence time of the ligand on the receptor.
Currently, specific quantitative data for the association and dissociation rates of Carbuterol (B194876) Hemisulfate Salt with beta-adrenergic receptors are not extensively available in publicly accessible scientific literature. Such studies would be crucial to fully understand the temporal dynamics of its interaction with its target receptors.
Thermodynamic Profiling of Binding Events
The thermodynamic profile of ligand-receptor binding, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provides insight into the forces driving the interaction. These parameters can elucidate whether the binding is primarily driven by favorable enthalpic interactions, such as hydrogen bonding and van der Waals forces, or by an increase in entropy, often associated with the displacement of water molecules from the binding site.
Detailed thermodynamic data for the binding of Carbuterol Hemisulfate Salt to beta-adrenergic receptors have not been extensively reported. Isothermal titration calorimetry (ITC) would be a valuable experimental approach to determine these thermodynamic parameters and provide a deeper understanding of the molecular forces governing its receptor affinity.
Agonist Activity and Intracellular Signal Transduction
As a beta-adrenergic agonist, Carbuterol initiates a cascade of intracellular events upon binding to its receptor, leading to a physiological response.
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production Modulation
The activation of beta-adrenergic receptors by an agonist leads to the stimulation of the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The resulting increase in intracellular cAMP levels is a hallmark of beta-adrenergic receptor activation.
Investigations of Downstream Signaling Pathway Activation
The elevation of intracellular cAMP levels activates downstream signaling pathways, most notably through the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the ultimate physiological effects of the agonist.
Research has demonstrated that beta-2-adrenergic receptor signaling, in general, proceeds through the β2-adrenoceptor/cAMP/PKA pathway. nih.gov However, specific studies quantifying the activation of PKA or other downstream effectors directly in response to this compound are limited.
Receptor Subtype Selectivity and Off-Target Profiling at the Molecular Level
The therapeutic efficacy and side-effect profile of a drug are heavily influenced by its selectivity for its intended receptor subtype and its potential interactions with other, off-target proteins.
Carbuterol is characterized as a beta-adrenergic bronchodilator with a demonstrated selectivity for bronchial smooth muscle, which is rich in beta-2 adrenergic receptors, relative to cardiac and vascular tissues where beta-1 adrenergic receptors are more prevalent. nih.gov In vivo studies in anesthetized open-chest dogs have confirmed a relatively weak stimulant activity of Carbuterol on beta-1 receptors that mediate the rate and force of heart contraction. nih.gov
A comprehensive receptor subtype selectivity profile, including binding affinities (Ki) or functional potencies (EC50) at beta-1, beta-2, and beta-3 adrenergic receptors, would be necessary for a precise quantitative assessment of its selectivity. Such data would allow for the creation of a detailed selectivity table.
Cellular Responses and Mechanistic Studies in In Vitro Systems
Investigations using in vitro cell systems have been crucial in elucidating the cellular and molecular mechanisms of action for β2-adrenergic receptor agonists like carbuterol. These studies provide a controlled environment to dissect specific cellular responses to agonist stimulation, from proliferation and metabolism to receptor dynamics.
Modulation of Cell Proliferation and Differentiation in Muscle Cell Lines
The effect of β2-adrenergic agonists on skeletal muscle is a primary area of pharmacological research. In vitro studies using muscle cell lines, such as the murine C2C12 myoblasts, offer insights into how these compounds influence muscle growth and regeneration.
Research on various β2-agonists demonstrates a nuanced role in myogenesis. Some studies indicate that agonists like clenbuterol (B1669167), salbutamol, and cimaterol (B1669034) can enhance muscle cell growth and viability during the proliferation stage. nih.gov For instance, treatment of C2C12 cells with these compounds led to a significant increase in intracellular cyclic AMP (cAMP) concentration and promoted cell attachment and proliferation. nih.gov
Conversely, other findings suggest that β2-agonists can induce cell cycle arrest, thereby promoting differentiation rather than proliferation. One study found that clenbuterol treatment of C2C12 myoblasts caused cell cycle arrest by enhancing the stability and nuclear accumulation of the protein p27. ijbs.com This effect was dependent on the β2-adrenergic receptor and β-arrestin 2 signaling, suggesting a mechanism that forces myoblasts to exit the cell cycle and begin differentiation. ijbs.com This dual potential—promoting proliferation of progenitor cells while encouraging differentiation into myotubes—highlights the complexity of β2-agonist effects on muscle cell fate.
| β2-Agonist Compound | Observed Effect on Proliferation | Observed Effect on Differentiation | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Clenbuterol | Promotes proliferation and viability | Inhibits viability during differentiation stage | Increases intracellular cAMP concentration | nih.gov |
| Clenbuterol | Induces cell cycle arrest | Promotes differentiation by forcing cell cycle exit | Enhances stability of p27 via β-arrestin 2 signaling | ijbs.com |
| Salbutamol | Promotes proliferation and viability | Inhibits myotube formation | Decreases myogenic protein expression during differentiation | nih.gov |
| Cimaterol | Promotes proliferation and viability | Inhibits myotube formation | Decreases myogenic protein expression during differentiation | nih.gov |
Effects on Cellular Metabolism and Gene Expression in Defined Cell Models
Beyond cell growth, β2-adrenergic agonists profoundly impact cellular metabolism and gene regulation. In skeletal muscle cells, these compounds can modulate both glucose and fatty acid metabolism. Studies in C2C12 cells and isolated soleus muscle have shown that β2-agonists can stimulate glucose uptake at very low concentrations (e.g., 1-10 pM), an effect mediated by the β2-adrenoceptor. nih.gov However, at higher concentrations (e.g., 100 nM), compounds like clenbuterol can inhibit glucose uptake. nih.gov This biphasic response suggests complex regulatory mechanisms. Furthermore, low concentrations of agonists were also found to stimulate muscle palmitate oxidation. nih.gov
From an epigenetic and gene expression standpoint, β2-agonists can trigger significant changes. Clenbuterol has been shown to upregulate the expression of the histone demethylase JHDM2a in both muscle and adipose cells. nih.gov This regulation occurs via the canonical β2-adrenoceptor/cAMP/PKA signaling pathway, which leads to the phosphorylation of the CREB transcription factor. nih.gov Activated p-CREB then binds to the JHDM2a promoter, inducing its expression and subsequently altering the methylation status and expression of downstream metabolic genes. nih.gov
Broader gene expression analyses in mouse skeletal muscle following clenbuterol administration identified changes in the mRNA abundance of genes involved in several key processes, including: nih.gov
Regulators of transcription and translation: Indicating a general upregulation of the cellular machinery for protein synthesis. nih.gov
Cell-signaling pathways: Modifying how cells respond to external stimuli. nih.gov
Myogenic differentiation: Affecting the recruitment and fusion of satellite cells to promote hypertrophy. nih.gov
Ligand-Induced Receptor Internalization and Desensitization Studies
Chronic or high-concentration exposure to agonists typically leads to receptor desensitization, a protective mechanism that attenuates signaling to prevent overstimulation. This process for G protein-coupled receptors like the β2-adrenergic receptor is multi-faceted.
Upon agonist binding, the receptor becomes a substrate for G protein-coupled receptor kinases (GRKs). nih.gov GRKs phosphorylate serine and threonine residues on the receptor's C-terminal tail, which increases its affinity for β-arrestin proteins. nih.govmdpi.com The binding of β-arrestin sterically hinders the receptor's interaction with its G protein (Gs), uncoupling it from downstream adenylyl cyclase activation and effectively dampening the signal. mdpi.com Following β-arrestin binding, the receptor is targeted for internalization into endosomes via clathrin-coated pits. nih.gov Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation.
Interestingly, studies with different β2-agonists reveal that receptor phosphorylation and internalization can be dissociated. The long-acting agonist salmeterol, for example, was found to stimulate significant GRK-mediated phosphorylation of the β2-adrenergic receptor but failed to induce substantial receptor internalization or β-arrestin translocation. nih.gov This suggests that agonist binding can induce distinct receptor conformations that are substrates for GRKs but are not competent for β-arrestin recruitment and subsequent endocytosis. nih.gov This phenomenon may contribute to the sustained action of certain long-acting agonists.
Computational Approaches to Ligand-Receptor Interactions
Computational pharmacology provides powerful tools to investigate drug-receptor interactions at an atomic level. Techniques like molecular docking and molecular dynamics simulations are instrumental in predicting how ligands bind and in analyzing the dynamic nature of this interaction.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand (e.g., carbuterol) into the binding site of the receptor (e.g., β2-adrenergic receptor) in various conformations and using a scoring function to estimate the binding affinity, typically represented as a binding energy value (kcal/mol).
For a β2-agonist like carbuterol, docking simulations would predict its binding pose within the transmembrane helical bundle of the β2-adrenergic receptor. These simulations can identify key molecular interactions responsible for binding affinity and selectivity. Studies on similar ligands have revealed critical interactions, such as:
Hydrogen Bonds: Formed between the ligand's functional groups (e.g., hydroxyls, amines) and specific amino acid residues in the receptor's binding pocket, such as Aspartate and Serine residues. dovepress.com
Electrostatic Interactions: Occurring between charged groups on the ligand and receptor. nih.gov
Hydrophobic Interactions: Involving nonpolar regions of the ligand and receptor that contribute to the stability of the complex. nih.gov
| Parameter/Output | Description | Example from Ligand-Receptor Studies |
|---|---|---|
| Software | Programs used to perform the docking calculations. | AutoDockVina, GROMACS mdpi.com |
| Receptor Structure | The 3D atomic coordinates of the target protein, often obtained from the Protein Data Bank (PDB). | Crystal structure of the human β2-adrenergic receptor. |
| Binding Energy | A calculated score representing the predicted binding affinity of the ligand to the receptor. More negative values indicate stronger binding. | Values typically range from -5 to -12 kcal/mol. |
| Interacting Residues | Specific amino acids within the receptor's binding site that form bonds or have close contacts with the ligand. | Hydrogen bonds with Asp255, Glu243; π-π stacking with Trp59. nih.govmdpi.com |
| RMSD (Root Mean Square Deviation) | Used in redocking to validate the docking protocol by measuring the deviation between the docked pose and a known experimental pose. | Values < 2.0 Å are generally considered a successful validation. mdpi.com |
Molecular Dynamics Simulations for Conformational Landscape Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of every atom in the ligand-receptor complex over time. nih.gov An MD simulation, often run for nanoseconds to microseconds, reveals the flexibility of the protein and the ligand and assesses the stability of the predicted binding pose. dovepress.commdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are calculated over the simulation trajectory. A stable, fluctuating RMSD value indicates that the system has reached equilibrium and the complex is stable. nih.govmdpi.com
Radius of Gyration (Rg): This metric measures the compactness of the protein structure. Stable Rg values suggest that the protein is not undergoing major unfolding or conformational changes upon ligand binding. mdpi.com
Interaction Analysis: MD simulations allow for the detailed tracking of interactions like hydrogen bonds over time, revealing which bonds are stable and persistent versus those that are transient. dovepress.com This provides a more accurate picture of the key determinants of binding affinity.
By simulating the conformational landscape, MD studies can validate docking predictions and provide deeper insights into the allosteric effects of ligand binding and the mechanisms of receptor activation. researchgate.net
Structure Activity Relationship Sar Elucidation and Molecular Design Principles
Identification of Pharmacophoric Features Critical for Activity
The biological activity of carbuterol (B194876), a selective β2-adrenoceptor agonist, is dictated by a specific arrangement of chemical features known as a pharmacophore. This pharmacophore ensures optimal interaction with the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. mdpi.com While a specific pharmacophore model for carbuterol is not extensively detailed in publicly available literature, a general model for selective β2-agonists has been developed based on a range of potent compounds in this class. This model highlights the essential structural components that are also present in carbuterol and are critical for its activity. mdpi.comnih.gov
The key pharmacophoric features for a selective β2-adrenoceptor agonist include:
Aromatic Ring: This feature, typically a phenyl or a bioisosteric equivalent, is crucial for establishing van der Waals and pi-pi stacking interactions within a hydrophobic pocket of the receptor. In carbuterol, this is the substituted phenyl ring.
Hydrogen-Bond Donor: A hydrogen-bond donor is essential for anchoring the ligand to the receptor. In carbuterol, the hydroxyl group on the ethylamino side chain serves this purpose. mdpi.com
Hydrogen-Bond Acceptor: This feature contributes to the binding affinity and selectivity. The urea (B33335) moiety on the phenyl ring of carbuterol can act as a hydrogen-bond acceptor. mdpi.com
Positive Ionizable Feature: At physiological pH, the secondary amine in the ethylamino side chain of carbuterol is protonated, forming a positively charged group. This positive charge is critical for forming a strong ionic interaction with a negatively charged amino acid residue, such as aspartic acid, in the receptor's binding site. mdpi.com
A comprehensive pharmacophore model for selective β2-adrenoceptor agonists suggests a five-point hypothesis, which includes one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings (or features), and one positive ionizable feature. mdpi.comnih.gov This model provides a valuable framework for the rational design of novel and potent β2-agonists. mdpi.com
Table 1: Key Pharmacophoric Features of β2-Adrenergic Agonists and their Corresponding Moieties in Carbuterol
| Pharmacophoric Feature | Corresponding Moiety in Carbuterol | Type of Interaction with Receptor |
| Aromatic Ring | Substituted Phenyl Ring | Van der Waals, Pi-pi stacking |
| Hydrogen-Bond Donor | Hydroxyl group on the ethyl side chain | Hydrogen bonding |
| Hydrogen-Bond Acceptor | Oxygen and Nitrogen atoms of the Urea group | Hydrogen bonding |
| Positive Ionizable Feature | Protonated secondary amine | Ionic interaction |
Stereochemical Influence on Receptor Interactions and Biological Responses
Like many pharmaceutical compounds, carbuterol possesses a chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine (B43304) side chain. This chirality gives rise to two enantiomers, (R)-carbuterol and (S)-carbuterol. Research has demonstrated that the biological activity of carbuterol is highly stereoselective, with the pharmacological effects residing primarily in one enantiomer.
Specifically, the l-enantiomer (levorotatory) of carbuterol is the more active form. researchgate.net This stereoselectivity is a common feature among phenylethanolamine-based β2-agonists. The differential activity between enantiomers arises from their distinct three-dimensional arrangements, which leads to different binding affinities and efficacies at the β2-adrenergic receptor. nih.gov The receptor's binding pocket is itself chiral, composed of asymmetrically arranged amino acid residues, and therefore preferentially interacts with one enantiomer over the other.
The higher affinity and intrinsic activity of the l-enantiomer are attributed to its ability to form more favorable and stable interactions with the key amino acid residues within the receptor's active site. This precise molecular recognition is crucial for triggering the conformational changes in the receptor that lead to the downstream signaling cascade and ultimately the desired physiological response, such as bronchodilation. The (S)-enantiomer, on the other hand, may have a much lower affinity for the receptor or may even exhibit different pharmacological properties. nih.gov The understanding of this stereochemical influence is a fundamental principle in the design of more effective and potentially safer β2-agonist drugs. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful tools. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity.
For a series of phenylethanolamine-based β2-agonists, a hypothetical CoMFA study would likely reveal the following:
Steric Fields: Contour maps might indicate that bulky substituents are favored in certain regions, such as on the amine nitrogen, which is consistent with the presence of the tert-butyl group in many potent β2-agonists. Conversely, steric hindrance might be disfavored near the pharmacophoric hydroxyl and amine groups to allow for optimal receptor interaction.
Electrostatic Fields: These maps would highlight the importance of electropositive and electronegative potentials. For instance, a region of positive potential would be expected near the protonated amine, confirming the significance of the ionic interaction. Negative potential would be favored around the hydrogen-bond accepting and donating groups.
While a specific QSAR model for carbuterol is not presented, the table below illustrates the kind of data that would be used in such a study, correlating structural descriptors with biological activity.
Table 2: Hypothetical Data for a QSAR Study of Carbuterol Analogs
| Compound | R1-substituent on Amine | R2-substituent on Phenyl Ring | Lipophilicity (logP) | β2-Adrenergic Activity (pEC50) |
| Analog 1 | Isopropyl | 4-OH, 3-CH2OH | 0.5 | 7.8 |
| Analog 2 | tert-Butyl | 4-OH, 3-CH2OH | 1.1 | 8.5 |
| Carbuterol | tert-Butyl | 4-OH, 3-NHCONH2 | 0.9 | 8.2 |
| Analog 3 | tert-Butyl | 4-OH, 3-H | 1.5 | 6.5 |
| Analog 4 | Isopropyl | 4-OH, 3-NHCONH2 | 0.3 | 7.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such QSAR models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. mdpi.com
Design and Synthesis of Scaffolds and Chemical Libraries for SAR Exploration
The exploration of the structure-activity relationship of a lead compound like carbuterol often involves the systematic design and synthesis of analogs. While the synthesis of large, diverse chemical libraries specifically around the carbuterol scaffold is not extensively documented, the principles of such an approach are well-established in medicinal chemistry. The goal is to create a series of related compounds where specific parts of the molecule are varied to probe their effect on biological activity.
The synthesis of carbuterol analogs would typically focus on modifying three main regions of the molecule:
The Amino Substituent (R1): The size and nature of the alkyl group on the nitrogen atom are known to influence β2-selectivity. A library of analogs could be generated by reacting the phenylethanolamine core with a variety of aldehydes or ketones via reductive amination, introducing different alkyl or aralkyl groups.
The Phenyl Ring Substituents (R2 and R3): The substituents on the aromatic ring are critical for receptor interaction and metabolic stability. Analogs could be synthesized with different groups at the meta and para positions to explore the impact of electronics, sterics, and hydrogen-bonding capacity. For instance, the urea moiety of carbuterol could be replaced with other hydrogen-bonding groups.
The Ethanolamine Side Chain: Modifications to the side chain, such as altering the distance between the amine and the phenyl ring or introducing substituents on the alpha or beta carbons, can have a profound effect on activity.
A general synthetic strategy for creating a library of carbuterol analogs might involve a convergent synthesis where different substituted phenylethanolamine cores are coupled with various amine-containing fragments.
Table 3: Examples of Scaffolds for SAR Exploration of Carbuterol-like Molecules
| Scaffold | Point of Diversification | Potential Modifications |
| Phenylethanolamine Core | Amine (R1) | Methyl, Ethyl, Isopropyl, Cyclohexyl, Benzyl |
| Substituted Phenyl Ring | R2 and R3 positions | -OH, -CH2OH, -NHSO2CH3, -CN, Halogens |
| Urea Moiety | Terminal Nitrogen | Alkylation, Acylation |
The synthesized compounds would then be screened for their binding affinity and functional activity at the β2-adrenergic receptor, and the resulting data would be used to build a comprehensive SAR model.
Bioisosteric Replacement and Rational Design for Optimized Interactions
Bioisosterism is a key strategy in medicinal chemistry for the rational design of new drugs. It involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. In the case of carbuterol, a notable example of bioisosteric replacement is the urea moiety (-NHCONH2) at the meta-position of the phenyl ring.
This urea group is a bioisostere of a hydroxyl (-OH) group, which is found in many other β2-agonists like salbutamol. mdpi.com The replacement of a hydroxyl group with a urea group can lead to several potential advantages:
Altered Hydrogen Bonding: The urea group has both hydrogen-bond donor and acceptor capabilities, potentially leading to different or stronger interactions with the receptor compared to a hydroxyl group.
Modified Physicochemical Properties: This substitution can alter the molecule's solubility, lipophilicity, and metabolic stability. For instance, it can affect the compound's susceptibility to metabolism by enzymes like catechol-O-methyltransferase (COMT), which can inactivate catechol-containing drugs.
Enhanced Selectivity: The specific interactions of the urea group with the receptor may contribute to a higher selectivity for the β2-adrenoceptor over other adrenergic receptor subtypes.
The rational design of carbuterol and its analogs often involves considering other potential bioisosteric replacements to further optimize receptor interactions.
Table 4: Examples of Bioisosteric Replacements for Functional Groups in β2-Agonists
| Original Functional Group | Bioisosteric Replacement | Potential Impact |
| Hydroxyl (-OH) | Ureido (-NHCONH2) | Altered H-bonding, metabolic stability |
| Hydroxyl (-OH) | Hydroxymethyl (-CH2OH) | Modified H-bonding, metabolic stability |
| Amide (-CONH2) | Sulfonamide (-SO2NH2) | Changes in acidity and H-bonding |
| Phenyl Ring | Thiophene Ring | Altered aromatic interactions, lipophilicity |
By employing these principles of SAR, QSAR, scaffold design, and bioisosteric replacement, medicinal chemists can systematically modify the structure of carbuterol to develop new chemical entities with improved therapeutic properties.
Preclinical Mechanistic Studies and Foundational Biological Characterization in Non Clinical Models
In Vitro High-Throughput Screening for Target Engagement and Pathway Modulation
In vitro high-throughput screening (HTS) represents a critical initial step in drug discovery to identify and characterize the interaction of a compound with its intended biological target. ilabsolutions.com These automated assays allow for the rapid testing of large compound libraries to assess properties such as metabolic stability, enzyme inhibition, and receptor binding. nih.gov For Carbuterol (B194876), HTS assays are employed to confirm its engagement with adrenergic receptors and to investigate its selectivity profile.
The primary goal is to quantify the binding affinity and functional activity of Carbuterol at its target, the β-adrenergic receptors, and simultaneously screen for potential interactions with other receptors (e.g., α-adrenergic receptors) to identify any off-target activity. nih.gov Methodologies often include competitive binding assays using radiolabeled ligands and functional cell-based assays that measure the downstream consequences of receptor activation, such as the generation of second messengers like cyclic AMP (cAMP).
Table 1: Illustrative High-Throughput Screening Data for Carbuterol Target Engagement
| Target Receptor | Assay Type | Parameter Measured | Carbuterol Result |
|---|---|---|---|
| β1-Adrenergic Receptor | Radioligand Binding | Binding Affinity (Ki) | Moderate Affinity |
| β2-Adrenergic Receptor | Radioligand Binding | Binding Affinity (Ki) | High Affinity |
| β2-Adrenergic Receptor | cAMP Accumulation Assay | Functional Potency (EC50) | High Potency |
| α1-Adrenergic Receptor | Calcium Flux Assay | Functional Activity | No significant activity detected |
Ex Vivo Organ and Tissue Preparations for Pharmacodynamic Response Assessment
Ex vivo studies using isolated organs and tissues provide a crucial link between in vitro cellular assays and in vivo whole-animal models. scireq.com These preparations allow for the detailed examination of a compound's pharmacodynamic effects in a controlled environment, free from the systemic homeostatic mechanisms present in a living animal. scireq.com
For Carbuterol, a key application of ex vivo methodology is the characterization of its effects on smooth muscle contractility. Tissue bath or myograph systems are commonly used to measure the response of isolated tissues, such as tracheal or bronchial smooth muscle, to the compound. scireq.com In a typical experiment, a segment of the tissue is mounted in an organ bath, and its contractile state is measured. The tissue is often pre-contracted with an agent like histamine (B1213489) or methacholine, and then cumulative concentrations of Carbuterol are added to generate a concentration-response curve, allowing for the calculation of its potency (EC50) and efficacy in inducing muscle relaxation. Studies have demonstrated that Carbuterol inhibits the immunologically induced release of histamine from passively sensitized fragmented lung tissue, indicating its direct effect on airway tissues. nih.gov
Table 2: Pharmacodynamic Response of Carbuterol in Isolated Guinea Pig Tracheal Smooth Muscle
| Compound | Parameter | Value | Description |
|---|---|---|---|
| Carbuterol | EC50 | Value in nanomolar (nM) range | Concentration producing 50% of maximal relaxation |
| Isoproterenol (B85558) (Control) | EC50 | Value in nanomolar (nM) range | Concentration producing 50% of maximal relaxation |
| Carbuterol | Emax | ~100% | Maximal relaxation effect relative to control |
Mechanistic Pharmacodynamic Investigations in Animal Models
Carbuterol functions as a direct-acting β-adrenergic agonist. nih.gov Upon binding to β2-adrenergic receptors, it initiates a well-characterized intracellular signaling cascade. This process does not depend on the release of endogenous catecholamines. nih.gov While specific studies on Carbuterol's pathway are limited, the mechanism can be inferred from the known signaling of β2-agonists like Clenbuterol (B1669167). nih.gov The binding of the agonist to the receptor is expected to activate adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, resulting in the final cellular response, such as smooth muscle relaxation.
Table 3: Postulated Signal Transduction Pathway for Carbuterol
| Step | Component | Action Induced by Carbuterol |
|---|---|---|
| 1 | β2-Adrenergic Receptor | Binding and conformational change |
| 2 | Adenylyl Cyclase | Activation |
| 3 | Cyclic AMP (cAMP) | Increased intracellular concentration |
| 4 | Protein Kinase A (PKA) | Activation via cAMP binding |
| 5 | Downstream Effector Proteins | Phosphorylation leading to cellular response |
Studies in anesthetized animal models, such as dogs and cats, have been conducted to characterize the physiological effects of Carbuterol on various organ systems. This research helps to establish its selectivity for respiratory tissues over cardiovascular tissues. In anesthetized open-chest dogs, Carbuterol demonstrated relatively weak stimulant activity on β1 receptors, which are primarily responsible for mediating heart rate and the force of cardiac contraction. nih.gov
In anesthetized cats, Carbuterol was found to be significantly less potent than the non-selective β-agonist Isoproterenol in producing cardiovascular effects. nih.gov Specifically, it had a lesser effect on decreasing diastolic blood pressure and increasing heart rate. nih.gov Furthermore, its effect on the soleus muscle, a type of skeletal muscle, was also less pronounced compared to Isoproterenol. nih.gov
Table 4: Comparative Pharmacodynamic Effects of Carbuterol and Isoproterenol in Anesthetized Cats
| Physiological Parameter | Carbuterol Potency | Isoproterenol Potency |
|---|---|---|
| Decrease in Diastolic Blood Pressure | Less Potent | More Potent |
| Increase in Heart Rate | Less Potent | More Potent |
| Decrease in Skeletal Muscle Tension | Less Potent | More Potent |
Translational Biomarker Identification for Mechanistic Pathways in Preclinical Research
Translational biomarkers are objectively measured indicators used to assess the impact of a compound on a biological pathway in preclinical models, which can potentially translate to clinical settings. criver.com These biomarkers can be categorized as target biomarkers, which confirm engagement with the biological target, or mechanism biomarkers, which demonstrate that the desired biological pathway has been modulated. criver.com
For Carbuterol, biomarker discovery would focus on identifying molecules that are downstream of β2-adrenergic receptor activation. This could involve measuring changes in the levels of phosphorylated proteins that are targets of PKA, such as the cAMP response element-binding protein (CREB). nih.gov Another approach is the use of metabolomics to identify small-molecule biomarkers that change in response to drug administration. For example, studies with the related compound Clenbuterol identified nicotinic acid and 5'-deoxy-5'-methylthioadenosine as potential hepatic biomarkers of treatment. nih.gov A similar strategy could be applied to Carbuterol to identify unique metabolic signatures associated with its mechanism of action.
Table 5: Potential Translational Biomarkers for Carbuterol
| Biomarker Type | Potential Biomarker | Tissue/Fluid | Rationale |
|---|---|---|---|
| Target Engagement | Receptor Occupancy | Lung, Heart Tissue | Directly measures the binding of Carbuterol to β-adrenergic receptors. |
| Mechanism (Signaling) | Phosphorylated CREB (p-CREB) | Lung Tissue, PBMCs | A downstream target of the cAMP/PKA pathway activated by Carbuterol. nih.gov |
| Mechanism (Metabolic) | Metabolite Panel | Plasma, Urine, Liver | Identifies metabolic shifts resulting from β-adrenergic stimulation. nih.gov |
Future Directions and Emerging Research Avenues in Carbuterol Hemisulfate Salt Research
Advancements in Automated Synthesis and High-Throughput Compound Generation
The synthesis of Carbuterol (B194876) Hemisulfate Salt and its analogs is entering a new era of efficiency and scale, driven by automation. oxfordglobal.com Automated synthesis platforms are revolutionizing medicinal chemistry by enabling the rapid production of compound libraries, which is crucial for exploring structure-activity relationships (SAR). oxfordglobal.comnih.gov These systems integrate robotics with advanced software to perform multi-step reactions, purifications, and analyses with minimal human intervention, significantly reducing the time from molecular design to biological testing. nih.govresearchgate.net
For Carbuterol research, this means that a vast number of structural variants can be generated and screened in parallel. High-throughput screening techniques allow for the rapid evaluation of these new molecules against the beta-2 adrenergic receptor, identifying candidates with improved potency, selectivity, or pharmacokinetic profiles. oxfordglobal.com The integration of microfluidics-assisted synthesis further miniaturizes and accelerates this process, allowing for thousands of experiments to be conducted in a single day using minimal material. researchgate.net This approach facilitates the rapid optimization of lead compounds, accelerating the discovery of next-generation bronchodilators. nih.gov
| Technology | Description | Potential Application in Carbuterol Research |
|---|---|---|
| Automated Synthesizers | Robotic platforms that perform chemical reactions, work-ups, and purifications automatically. oxfordglobal.com | Rapid generation of a diverse library of Carbuterol analogs to explore new chemical space. |
| Flow Chemistry | Continuous synthesis of molecules in a flowing stream rather than in batches, allowing for precise control over reaction conditions. researchgate.net | Scalable and safe production of Carbuterol Hemisulfate Salt with improved yield and purity. |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. oxfordglobal.com | Efficiently screen Carbuterol analogs for enhanced binding affinity and functional activity at the beta-2 adrenergic receptor. |
| Microfluidics | Manipulation of small fluid volumes in micro-fabricated channels to perform high-throughput experiments. researchgate.net | Miniaturized reaction optimization and screening, reducing reagent consumption and waste. |
Application of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a process of serendipity and iterative experimentation into a predictive science. nih.govnih.gov For Carbuterol research, these computational tools offer powerful new ways to design novel molecules and predict their properties before synthesis. By training algorithms on vast datasets of chemical structures and their biological activities, AI models can identify the key molecular features required for potent and selective beta-2 adrenergic agonism. nih.govnih.gov
Development of Novel Analytical Probes and Imaging Agents for Receptor Studies
A deeper understanding of how Carbuterol interacts with the beta-2 adrenergic receptor (β2AR) at a molecular and cellular level is critical for future drug development. This requires sophisticated tools to visualize and quantify receptor dynamics in real-time. The development of novel analytical probes and imaging agents represents a major step forward in this area.
High-affinity fluorescent ligands, for instance, can be synthesized to specifically label β2ARs, allowing for their visualization on the surface of living cells using advanced microscopy techniques like single-molecule fluorescence resonance energy transfer (smFRET). drugtargetreview.comnih.gov This enables researchers to study receptor distribution, movement, and conformational changes upon Carbuterol binding. drugtargetreview.comnih.gov
Positron Emission Tomography (PET) is another powerful imaging modality. The development of novel PET radiotracers that specifically target β2ARs could allow for the non-invasive visualization and quantification of these receptors in vivo. researchgate.net This would be invaluable for studying receptor density and occupancy in different tissues and disease states, providing direct insights into the pharmacodynamics of Carbuterol and its analogs in a living system. researchgate.netmdpi.com
| Probe/Agent Type | Technology | Research Application for Carbuterol |
|---|---|---|
| Fluorescent Ligands | Single-Molecule Microscopy (e.g., smFRET) | Visualize individual β2ARs, study conformational changes upon Carbuterol binding, and map receptor "hot spots" on the cell membrane. drugtargetreview.combirmingham.ac.uk |
| PET Radiotracers | Positron Emission Tomography (PET) | Non-invasively quantify β2AR density and drug occupancy in tissues like the lungs and heart in preclinical models. researchgate.net |
| Genetically-Encoded Sensors | Fluorescence Resonance Energy Transfer (FRET) | Monitor downstream signaling events (e.g., cAMP production) in real-time within specific cellular compartments following receptor activation by Carbuterol. nih.gov |
| Engineered Antibodies | Cryo-Electron Microscopy (Cryo-EM) | Stabilize the Carbuterol-β2AR complex to capture high-resolution structural images, revealing precise binding interactions. uchicago.edu |
Exploration of Unconventional Biological Targets and Mechanistic Pathways
While the primary mechanism of Carbuterol is the activation of β2ARs leading to smooth muscle relaxation, future research will likely explore unconventional targets and pathways that could complement or modulate this effect. ersnet.org The pathophysiology of obstructive lung diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) is complex, involving inflammation, oxidative stress, and tissue remodeling. nih.govnih.gov
Emerging research has identified several non-traditional targets for bronchodilation. For example, bitter taste receptors (TAS2Rs), which are also expressed on airway smooth muscle, have been shown to induce profound airway relaxation when activated. technologypublisher.comdrugtargetreview.com Investigating dual-agonists that target both β2AR and TAS2Rs could lead to a new class of bronchodilators with synergistic effects. drugtargetreview.com
Other potential pathways include targeting Rho kinase (ROCK) inhibitors to reduce smooth muscle contraction, modulating matrix metalloproteinases (MMPs) to affect airway remodeling, or influencing inflammatory cascades involving factors like NF-κB. nih.govacs.org Understanding if Carbuterol has any off-target effects on these pathways, or designing new molecules that intentionally engage them, could provide novel therapeutic strategies for patients who respond poorly to conventional treatments. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a truly holistic view of Carbuterol's effects, future research must integrate multiple layers of biological data through a systems biology approach. nih.govfrontiersin.org Multi-omics—which combines genomics, transcriptomics, proteomics, and metabolomics—allows scientists to move beyond a single receptor-ligand interaction and understand the global cellular response to the drug. nih.gov
By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in airway cells following Carbuterol treatment, researchers can build comprehensive network models of its mechanism of action. nih.gov This approach can help identify novel biomarkers that predict patient response, uncover previously unknown signaling cascades, and explain the heterogeneity seen in clinical outcomes. nih.govresearchgate.net For instance, integrating genomic data with clinical response data may reveal genetic variants in the ADRB2 gene or other signaling components that influence an individual's sensitivity to Carbuterol. nih.gov Ultimately, this multi-omics framework will be essential for advancing personalized medicine, where treatments can be tailored to the unique molecular profile of each patient. arxiv.org
Q & A
Basic: What are the standard protocols for synthesizing Carbuterol Hemisulfate Salt, and how do they align with IUPAC guidelines for salt preparation?
Methodological Answer:
Synthesis typically involves neutralizing Carbuterol (a β₂-adrenergic agonist) with sulfuric acid in stoichiometric ratios. The process must follow IUPAC-recommended procedures for salt formation, including pH titration to ensure complete protonation of the amine groups . Solubility testing in polar solvents (e.g., water, ethanol) is critical to confirm crystallinity and purity . Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections, including reagent purity, reaction temperatures, and spectroscopic validation (e.g., NMR for structural confirmation) .
Advanced: How can researchers resolve discrepancies in bioactivity data for this compound across different in vitro models?
Methodological Answer:
Contradictions often arise from variations in cell culture conditions (e.g., bovine endometrial cells vs. human bronchial epithelial cells) or assay sensitivity. To address this:
- Standardize agonist concentration ranges (e.g., 1–100 µM) and exposure times .
- Cross-validate using orthogonal methods: ELISA for quantitative β-agonist residue analysis and functional assays (e.g., cAMP elevation measurements) .
- Apply statistical frameworks like ANOVA to assess inter-experimental variability, referencing Standards for Reporting Qualitative Research for transparency in data interpretation .
Basic: Which analytical techniques are recommended for confirming the identity and purity of this compound?
Methodological Answer:
- HPLC : Use reverse-phase chromatography with UV detection (λ = 276 nm) to quantify purity ≥98% .
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~388.4 g/mol) and sulfate adduct formation .
- FT-IR : Validate sulfonic acid peaks (~1050 cm⁻¹) and amine stretches .
Journals require full spectral data in supplementary materials to ensure reproducibility .
Advanced: What experimental design considerations are critical for studying Carbuterol’s receptor-binding kinetics in competitive assays?
Methodological Answer:
- Control Groups : Include positive controls (e.g., Salbutamol) and negative controls (untreated cells) to benchmark agonist efficacy .
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, ensuring at least triplicate replicates .
- Blinding Protocols : Minimize bias by blinding analysts to sample identities during data collection .
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in platforms like Zenodo .
Basic: How should researchers assess the solubility profile of this compound for formulation studies?
Methodological Answer:
- Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) at 25°C and 37°C to simulate physiological conditions .
- Classify solubility per USP criteria: ≤1 mg/mL (low), 1–10 mg/mL (moderate), ≥10 mg/mL (high) .
- Document solvent preparation steps meticulously to avoid variability, as emphasized in Instructions for Authors guidelines .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical trials?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line pH probes) during crystallization .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stirring rate) and reduce impurity formation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify critical quality attributes (CQAs) affecting shelf-life .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Refer to SDS (Safety Data Sheet) guidelines: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation .
- Store at room temperature (10–30°C) in airtight containers to prevent hygroscopic degradation .
- Dispose of waste via certified chemical disposal services, adhering to local regulations .
Advanced: How can computational modeling enhance the understanding of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding affinities to β₂-adrenergic receptors using software like GROMACS .
- QSAR Models : Corrogate structural features (e.g., sulfonate group position) with bioavailability data from in vivo studies .
- Validate predictions with experimental ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as Caco-2 cell permeability tests .
Basic: What regulatory standards apply to the characterization of this compound in academic research?
Methodological Answer:
- Follow ICH Q2(R1) guidelines for analytical method validation (specificity, linearity, accuracy) .
- For animal studies, comply with OECD Test Guidelines (e.g., TG 407 for repeated-dose toxicity) and institutional ethics approvals .
Advanced: How should researchers design a robust study to investigate off-target effects of this compound?
Methodological Answer:
- High-Throughput Screening (HTS) : Use ligand-binding assays against unrelated receptors (e.g., serotonin receptors) to identify cross-reactivity .
- Transcriptomics : Perform RNA-seq on treated cell lines to detect aberrant gene expression pathways .
- Data Triangulation : Combine results with structural analogs (e.g., Salmeterol) to differentiate compound-specific vs. class-wide effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
